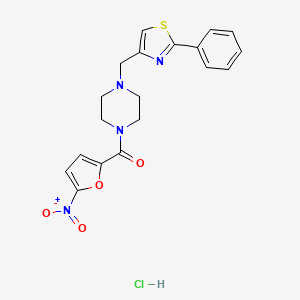

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a compound that has been synthesized and studied for its potential antileishmanial activity . It belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group .

Synthesis Analysis

The synthesis of this compound involves the use of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with a benzamidine substituent . The structure of the target compounds was confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring bearing a nitro group, which is a characteristic of nitrofurans . The structure also includes a piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole with a benzamidine substituent .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its molecular structure. The charge distribution in the nitrofurans and their nitroso derivatives is concentrated in the Furan-nitro group, which explains the antibacterial properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of a nitro group in the furan ring and a piperazinyl-linked thiadiazole with a benzamidine substituent contribute to its chemical reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with structural similarities to the specified chemical have been synthesized and assessed for their biological activities. For instance, a series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. These compounds, including variants with substituted moieties on the piperazine ring, demonstrated significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial and Antioxidant Studies

Another study focused on the synthesis and evaluation of antimicrobial and antioxidant properties of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. These compounds showed varying degrees of antibacterial activity, with one derivative exhibiting the highest antibacterial activity. However, none of the synthesized compounds demonstrated antifungal activity. The antioxidant properties were also assessed, with certain derivatives showing significant free radical scavenging activity. Docking studies supported the biological properties of these synthesized compounds (Rashmi et al., 2014).

Antileishmanial Activity

In the realm of antiparasitic research, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized to optimize antileishmanial activity. The structure of these compounds was confirmed through various spectral data, and they were tested in vitro against the promastigote and amastigote forms of Leishmania major. Some derivatives showed promising activity, indicating the potential for further exploration in antileishmanial drug development (Tahghighi et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes .

Mode of Action

The compound exerts its action by inhibiting these enzymes, thereby blocking the transcription and the DNA replication, which results in cell death . The selective action of this compound as an antibacterial agent lies behind the differences between prokaryotic and eukaryotic topoisomerases .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacterial cell .

Pharmacokinetics

The influence of the compound against different bacterial species depends on the type of substituents at the N-1 and C-8 positions .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. By blocking the transcription and DNA replication processes, it causes bacterial cell death . This makes it a potent antibacterial agent.

Orientations Futures

The compound has shown promising results in terms of its antileishmanial activity . Therefore, future research could focus on further optimizing its structure to enhance its biological activity and reduce any potential toxicity. Additionally, more in-depth studies could be conducted to fully understand its mechanism of action and explore its potential use in treating other diseases.

Propriétés

IUPAC Name |

(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMDZPVETYXKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)